Cas no 2171685-53-1 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(4-methylphenyl)acetamidobutanoic acid)

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(4-methylphenyl)acetamidobutanoic acid is a specialized organic compound with a unique structural design. Its key advantages include potent biological activity, favorable solubility properties, and a well-defined chemical structure, making it ideal for research applications in drug discovery and medicinal chemistry.
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(4-methylphenyl)acetamidobutanoic acid structure
2171685-53-1 structure
Product Name:3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(4-methylphenyl)acetamidobutanoic acid
CAS No:2171685-53-1
MF:C28H28N2O5
MW:472.532327651978
CID:5974134
PubChem ID:165539654
Update Time:2025-07-18

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(4-methylphenyl)acetamidobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(4-methylphenyl)acetamidobutanoic acid
    • 2171685-53-1
    • 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-methylphenyl)acetamido]butanoic acid
    • EN300-1498761
    • Inchi: 1S/C28H28N2O5/c1-17-11-13-19(14-12-17)26(27(33)29-18(2)15-25(31)32)30-28(34)35-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,18,24,26H,15-16H2,1-2H3,(H,29,33)(H,30,34)(H,31,32)
    • InChI Key: MVNHLRYQBALPEO-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NC(C)CC(=O)O)=O)C1C=CC(C)=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 472.19982200g/mol
  • Monoisotopic Mass: 472.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 728
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 105Ų

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(4-methylphenyl)acetamidobutanoic acid Pricemore >>

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Additional information on 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(4-methylphenyl)acetamidobutanoic acid

Introduction to 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(4-methylphenyl)acetamidobutanoic Acid (CAS No. 2171685-53-1)

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(4-methylphenyl)acetamidobutanoic acid, identified by its CAS number 2171685-53-1, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit promising properties for use in drug development, particularly in the design of novel therapeutic agents. The structural features of this molecule, including its fluoren-9-yl moiety and the presence of multiple functional groups, make it a versatile candidate for further investigation in various biological and chemical applications.

The synthesis and characterization of this compound have been subjects of extensive research due to its potential applications in medicinal chemistry. The methoxycarbonyl group in its structure contributes to its reactivity, enabling it to participate in various chemical transformations that are essential for drug development. Additionally, the 4-methylphenyl substituent enhances the compound's solubility and bioavailability, which are critical factors in the formulation of effective pharmaceuticals.

In recent years, there has been a growing interest in exploring the pharmacological properties of compounds containing fluorene derivatives. The fluorene scaffold is known for its ability to enhance the binding affinity and selectivity of drug candidates, making it a valuable component in the design of small-molecule inhibitors. The incorporation of the fluoren-9-yl group into 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(4-methylphenyl)acetamidobutanoic acid not only improves its structural stability but also opens up possibilities for its use in targeted therapies.

The acetamidobutanoic acid moiety in this compound plays a crucial role in modulating its pharmacokinetic properties. This functional group is commonly found in many bioactive molecules and is known to enhance metabolic stability and reduce toxicity. The presence of multiple amino and carboxylic acid groups allows for further derivatization, enabling researchers to tailor the compound's properties for specific therapeutic applications.

Recent studies have highlighted the potential of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(4-methylphenyl)acetamidobutanoic acid as a lead compound for the development of novel drugs. Researchers have been investigating its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary findings suggest that this compound exhibits inhibitory activity against several key targets, making it a promising candidate for further development.

The structural complexity of this molecule also makes it an attractive candidate for computational studies. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have been employed to understand its behavior at the molecular level. These studies have provided valuable insights into the compound's binding mechanisms and have helped in optimizing its structure for improved efficacy.

In addition to its potential as a drug candidate, 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(4-methylphenyl)acetamidobutanoic acid has shown promise as a tool compound in biochemical research. Its unique structural features make it suitable for use as an intermediate in synthetic chemistry, allowing researchers to develop new methodologies for constructing complex molecules. Furthermore, its ability to interact with biological targets makes it a valuable tool for studying enzyme mechanisms and exploring new therapeutic strategies.

The synthesis of this compound has been optimized to ensure high yield and purity, making it readily available for further research. Advanced synthetic techniques, such as multi-step organic synthesis and purification methods like column chromatography, have been employed to produce this compound in sufficient quantities for both laboratory studies and potential clinical trials.

The future prospects of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(4-methylphenyl)acetamidobutanoic acid are promising. Ongoing research is focused on elucidating its mechanism of action and evaluating its efficacy in preclinical studies. If successful, this compound could pave the way for new treatments targeting various diseases. Additionally, efforts are underway to develop novel derivatives based on this scaffold, with the aim of enhancing its therapeutic potential.

In conclusion, 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(4-methylphenyl)acetamidobutanoic acid (CAS No. 2171685-53-1) is a multifaceted compound with significant potential in pharmaceutical chemistry and biomedicine. Its unique structural features, combined with promising preliminary findings from various studies, make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover more about its properties and applications, this compound is poised to play a crucial role in advancing medical science.

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